MOMBA

Description

The exact mass of the compound 4-Methoxy-3-methylbenzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMUMZLKDOZMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374853 | |

| Record name | 4-Methoxy-3-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6880-04-2 | |

| Record name | 4-Methoxy-3-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6880-04-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chemical Architecture and Biological Interface of MOMBA (4-Methoxy-3-methylbenzoic acid): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 4-Methoxy-3-methylbenzoic acid, commonly known as MOMBA. This compound has been identified as a potent and selective synthetic agonist for the engineered human Free Fatty Acid Receptor 2 (hFFA2) Designer Receptor Exclusively Activated by Designer Drugs (DREADD). This document details the physicochemical characteristics of this compound, provides a putative synthesis protocol, and outlines experimental methodologies for assessing its biological function, particularly in the context of hFFA2-DREADD activation and subsequent downstream signaling events such as the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels and the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of FFA2 signaling and the development of novel therapeutics targeting this receptor.

Chemical Structure and Properties of this compound

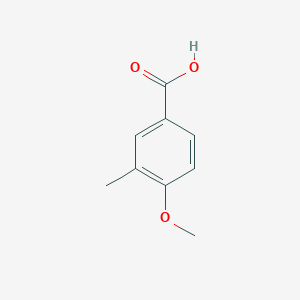

This compound is an aromatic carboxylic acid with the systematic IUPAC name 4-Methoxy-3-methylbenzoic acid. Its structure consists of a benzene (B151609) ring substituted with a carboxyl group, a methoxy (B1213986) group, and a methyl group at positions 1, 4, and 3, respectively.

Chemical Structure:

Image Source: PubChem CID 2759583

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [3] |

| CAS Number | 6880-04-2 | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 192-199 °C | [4] |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)OC | [2] |

| InChI | InChI=1S/C9H10O3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3,(H,10,11) | [5] |

Experimental Protocols

Synthesis of 4-Methoxy-3-methylbenzoic acid (this compound)

The following is a putative synthesis protocol for this compound, adapted from general methods for the methylation of hydroxybenzoic acids.

Materials:

-

3-Hydroxy-4-methylbenzoic acid

-

Dimethyl sulfate (B86663) (DMS)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

pH paper

Procedure:

-

In a round-bottom flask, suspend 3-hydroxy-4-methylbenzoic acid in methanol.

-

While stirring, add a solution of sodium hydroxide in water dropwise.

-

To the resulting solution, add dimethyl sulfate dropwise. The temperature of the reaction mixture may increase.

-

After the addition of dimethyl sulfate is complete, reflux the mixture for several hours to ensure the completion of the methylation reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with water and acidify with hydrochloric acid to a pH of approximately 2-3, which will precipitate the crude product.

-

Filter the precipitate, wash with cold water to remove any inorganic salts, and dry the crude 4-Methoxy-3-methylbenzoic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Characterize the final product by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.

Biological Assays

This protocol describes the measurement of this compound's ability to inhibit forskolin-stimulated cAMP production in cells expressing the hFFA2-DREADD receptor.

Materials:

-

HEK293 cells stably expressing the hFFA2-DREADD receptor

-

Cell culture medium (e.g., DMEM)

-

This compound stock solution (in a suitable solvent like DMSO)

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

-

96-well or 384-well assay plates

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Seed the hFFA2-DREADD expressing HEK293 cells into 96-well or 384-well plates and culture overnight to allow for cell attachment.

-

On the day of the assay, remove the culture medium and replace it with a stimulation buffer.

-

Prepare serial dilutions of this compound in the stimulation buffer.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time at 37°C.

-

Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

-

Perform the cAMP detection assay following the kit's protocol.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each this compound concentration and determine the IC₅₀ value.

This protocol outlines a method to assess the effect of this compound on the secretion of GLP-1 and PYY from isolated murine colonic crypts from hFFA2-DREADD-HA expressing mice.[6]

Materials:

-

hFFA2-DREADD-HA expressing mice

-

Krebs-bicarbonate buffer

-

Collagenase

-

This compound

-

IBMX (3-isobutyl-1-methylxanthine, as a positive control)

-

ELISA kits for GLP-1 and PYY

-

Incubator

-

Centrifuge

Procedure:

-

Isolate the colon from hFFA2-DREADD-HA expressing mice and wash with ice-cold Krebs-bicarbonate buffer.

-

Cut the colon into small pieces and incubate with collagenase to digest the tissue and release the crypts.

-

Filter the cell suspension to remove undigested tissue and collect the isolated crypts by centrifugation.

-

Resuspend the crypts in fresh buffer and pre-incubate at 37°C.

-

Add different concentrations of this compound or control substances (e.g., vehicle, IBMX) to the crypt suspension and incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

After incubation, centrifuge the crypt suspension to pellet the cells.

-

Collect the supernatant, which contains the secreted GLP-1 and PYY.

-

Measure the concentration of GLP-1 and PYY in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Normalize the hormone secretion to the total protein content of the crypts.

Signaling Pathway and Workflow Diagrams

FFA2 Signaling Pathway

Activation of the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor (GPCR), by agonists such as short-chain fatty acids or synthetic ligands like this compound (in the case of the engineered hFFA2-DREADD), can initiate multiple downstream signaling cascades. FFA2 is known to couple to both Gαi/o and Gαq/11 families of G proteins.[7]

-

Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is often associated with anti-inflammatory effects.

-

Gαq/11 Pathway: Coupling to Gαq/11 proteins activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC). This pathway is implicated in various cellular responses, including hormone secretion.[8]

-

β-Arrestin Pathway: Like many GPCRs, FFA2 can also signal through β-arrestin pathways, which can mediate G protein-independent signaling and receptor internalization.

Caption: FFA2 signaling pathways initiated by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical experimental workflow to characterize the biological activity of this compound on hFFA2-DREADD.

Caption: Workflow for this compound's biological activity assessment.

References

- 1. books.rsc.org [books.rsc.org]

- 2. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]

- 3. researchgate.net [researchgate.net]

- 4. Model-Based Quantification of Glucagon-Like Peptide-1–Induced Potentiation of Insulin Secretion in Response to a Mixed Meal Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Labeling and Characterization of Human GLP-1-Secreting L-cells in Primary Ileal Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. from p-toluic acid to 3-Meo-4-methyl-amphetamine , Hive Methods Discourse [chemistry.mdma.ch]

- 8. mdpi.com [mdpi.com]

Mechanism of Action of MOMBA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MOMBA (4-Methoxy-3-methylbenzoic acid) is a synthetic small molecule that has been identified as a potent and selective orthosteric agonist for a specifically engineered G protein-coupled receptor (GPCR). This document provides a comprehensive overview of its mechanism of action, drawing from key experimental data to inform researchers and professionals in the field of drug development. This compound's primary target is the human Free Fatty Acid Receptor 2 (hFFA2) that has been modified into a Designer Receptor Exclusively Activated by a Designer Drug (DREADD). This engineered receptor, referred to as hFFA2-DREADD, does not respond to endogenous ligands like short-chain fatty acids (SCFAs), but is selectively activated by this compound. This unique characteristic allows for the precise dissection of FFA2-mediated signaling pathways in preclinical models.[1][2]

This compound displays no activity at wild-type human FFA2, human FFA3, or mouse FFA2 receptors, highlighting its specificity for the engineered hFFA2-DREADD. Functionally, activation of the hFFA2-DREADD by this compound in transgenic mice has been shown to inhibit forskolin-induced cyclic AMP (cAMP) production, stimulate the release of the gut hormones glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), and modulate gastrointestinal transit time.[1][3] These effects underscore its utility as a tool compound for studying the physiological roles of FFA2 in metabolism and gut function.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of the this compound compound from in vitro and ex vivo studies.

Table 1: Effect of this compound on Enteroendocrine Hormone Secretion from Colonic Crypts

| Hormone | This compound Concentration (µM) | Fold Increase over Basal (Mean ± SEM) |

| GLP-1 | 1 | ~1.5 |

| 10 | ~2.0 | |

| 100 | ~2.5 | |

| 1000 | ~2.7 | |

| PYY | 1 | ~1.4 |

| 10 | ~1.8 | |

| 100 | ~2.2 | |

| 1000 | ~2.4 |

Data extracted from studies on isolated colonic crypts from hFFA2-DREADD transgenic mice. The effects of this compound on both GLP-1 and PYY secretion were shown to be concentration-dependent and were blocked by a selective hFFA2 antagonist, confirming the specificity of the interaction.[3][4]

Table 2: In Vivo Effect of this compound on Gut Transit Time

| Treatment Group | Gut Transit Time (minutes, Mean ± SEM) |

| Vehicle Control | 150 ± 10 |

| This compound (100 µM, intra-colonic) | 120 ± 8 |

Gut transit time was measured as the time taken for the first appearance of a red fecal pellet after oral gavage with carmine (B74029) red dye in hFFA2-DREADD transgenic mice. Intra-colonic administration of this compound significantly accelerated gut transit.

Signaling Pathways and Molecular Interactions

Activation of the hFFA2-DREADD by this compound initiates downstream signaling cascades primarily through Gq-family G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in the stimulation of hormone secretion from enteroendocrine cells.[3]

References

- 1. Chemogenetics defines a short-chain fatty acid receptor gut–brain axis | eLife [elifesciences.org]

- 2. Chemogenetics defines a short-chain fatty acid receptor gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Data-driven reduction of dendritic morphologies with preserved dendro-somatic responses | eLife [elifesciences.org]

An In-depth Technical Guide to the Physical and Chemical Properties of MOMBA (4-Methoxy-3-methylbenzoic acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-3-methylbenzoic acid, a compound commonly referred to as MOMBA in research contexts. This compound has garnered significant interest as a highly selective agonist for the Free Fatty Acid Receptor 2 (FFA2), a G protein-coupled receptor implicated in various physiological processes. This document consolidates available data on its chemical identity, physicochemical characteristics, and spectral properties. Furthermore, it details its known biological activity, including its role in FFA2 signaling pathways, and provides representative experimental protocols for its synthesis, purification, and functional characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting FFA2.

Chemical and Physical Properties

4-Methoxy-3-methylbenzoic acid is a substituted benzoic acid derivative. Its core chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Information

| Property | Value |

| Systematic Name | 4-Methoxy-3-methylbenzoic acid |

| Common Name/Alias | This compound, 3-Methyl-p-anisic acid, 4-Methoxy-m-toluic acid |

| CAS Number | 6880-04-2 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Chemical Structure |  |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Off-white crystalline powder | Commercial supplier data |

| Melting Point | 177-181 °C | ChemicalBook |

| Boiling Point | 285.3 ± 20.0 °C (Predicted) | ChemicalBook |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM). Exhibits good solubility in various organic solvents. | ChemicalBook, Chem-Impex |

| pKa | 4.54 ± 0.10 (Predicted) | ChemicalBook |

| Storage Conditions | Store at 0-8°C. Sealed in a dry environment. | Chem-Impex, ChemicalBook |

Spectral Data

Table 3: Reference Spectral Data (4-Methoxybenzoic acid)

| Spectrum Type | Key Peaks and Observations |

| ¹H NMR (DMSO-d₆, 399.65 MHz) | δ 12.7 (s, 1H, -COOH), δ 7.93 (d, 2H, Ar-H), δ 7.04 (d, 2H, Ar-H), δ 3.84 (s, 3H, -OCH₃)[1] |

| ¹³C NMR (DMSO-d₆) | δ 167.4, 163.0, 131.5, 123.5, 114.0, 55.5[2] |

| Mass Spectrum (EI) | m/z 152 (M⁺), 137, 109, 77 |

Biological Activity and Signaling Pathways

This compound is a potent and highly selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[3][4] FFA2 is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) and is involved in various physiological processes, including immune responses, metabolism, and gut homeostasis.[3][5]

FFA2 Signaling Pathways

Upon activation by an agonist like this compound, FFA2 can couple to two main G protein families: Gαi/o and Gαq/11.[6][7][8][9] This dual coupling leads to the initiation of distinct downstream signaling cascades:

-

Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to an increase in cytosolic calcium concentration.[4][6][7][10]

The following diagram illustrates the primary signaling pathways activated by an FFA2 agonist.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative methoxybenzoic acid derivative and for key functional assays to characterize the activity of FFA2 agonists like this compound.

Representative Synthesis of a Methoxybenzoic Acid Derivative

This protocol describes a general method for the synthesis of methoxy-substituted benzoic acids, which can be adapted for the synthesis of 4-Methoxy-3-methylbenzoic acid. The synthesis of 4-methoxybenzoic acid from p-hydroxybenzoic acid is provided as a representative example.

Workflow Diagram:

Materials:

-

p-Hydroxybenzoic acid

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Hydrochloric acid (HCl) or other suitable acid for acidification

-

Appropriate solvents for reaction and recrystallization (e.g., water, ethanol)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolution: Dissolve p-hydroxybenzoic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Methylation: Slowly add dimethyl sulfate to the reaction mixture. The reaction is typically carried out at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with an acid (e.g., HCl) to precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Functional Assay: cAMP Measurement for Gαi/o-coupled Receptors

This protocol describes a method to measure changes in intracellular cAMP levels in response to the activation of a Gαi/o-coupled receptor, such as FFA2, by an agonist.

Workflow Diagram:

Materials:

-

A cell line stably or transiently expressing the human FFA2 receptor (e.g., HEK293, CHO).

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS with HEPES and BSA).

-

Forskolin.

-

This compound (or other test agonist).

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

A microplate reader compatible with the chosen detection technology.

-

Multi-well assay plates (e.g., 96- or 384-well).

Procedure:

-

Cell Culture and Plating: Culture the FFA2-expressing cells under standard conditions. On the day of the assay, harvest the cells and plate them into the wells of a microplate at a predetermined optimal density. Allow the cells to adhere overnight.[11][12][13][14]

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of forskolin at a concentration that will induce a submaximal stimulation of adenylyl cyclase (typically in the low micromolar range).[11][13]

-

Cell Stimulation: Aspirate the culture medium from the cells and replace it with assay buffer. Add the forskolin solution to all wells (except for the negative control) to raise the basal cAMP level. Immediately add the different concentrations of this compound to the appropriate wells. Incubate for a specified period (e.g., 30 minutes) at room temperature or 37°C.[11][12][14]

-

Cell Lysis and cAMP Detection: Following the incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.[11][15]

-

Data Analysis: Generate a dose-response curve by plotting the measured signal (which is inversely proportional to the cAMP concentration in competitive immunoassays) against the logarithm of the this compound concentration. Calculate the IC₅₀ value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-induced cAMP production.[2][11]

Functional Assay: Calcium Mobilization for Gαq/11-coupled Receptors

This protocol outlines a method for measuring the increase in intracellular calcium concentration following the activation of a Gαq/11-coupled receptor, such as FFA2, by an agonist.

Workflow Diagram:

Materials:

-

A cell line stably or transiently expressing the human FFA2 receptor.

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS with HEPES and BSA).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Probenecid (optional, to prevent dye leakage).

-

This compound (or other test agonist).

-

A fluorescence microplate reader with kinetic reading capabilities and an injection system (e.g., FLIPR, FlexStation).

-

Black-walled, clear-bottom multi-well assay plates.

Procedure:

-

Cell Plating: Seed the FFA2-expressing cells into the wells of a black-walled, clear-bottom microplate and allow them to grow to a confluent monolayer.[16][17]

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, potentially including probenecid. Remove the culture medium from the cells and add the dye-loading solution. Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C to allow the cells to take up the dye.[1][16][17]

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer in a separate plate (the "compound plate").

-

Measurement of Calcium Flux: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence of the cells. Then, it will automatically inject the this compound solutions from the compound plate into the cell plate and immediately begin recording the change in fluorescence intensity over time.[1][16][17][18]

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For each concentration of this compound, determine the peak fluorescence response. Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.[16][19][20]

Conclusion

4-Methoxy-3-methylbenzoic acid (this compound) is a valuable research tool for investigating the physiological roles of the Free Fatty Acid Receptor 2. This technical guide provides a consolidated resource of its known physical and chemical properties, its mechanism of action through FFA2 signaling, and detailed experimental protocols for its study. The information presented herein is intended to facilitate further research into the therapeutic potential of targeting the FFA2 receptor.

References

- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309) [np-mrd.org]

- 6. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester [webbook.nist.gov]

- 9. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights into lipid chain-length selectivity and allosteric regulation of FFA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: IDENTIFICATION OF THE STRUCTURAL AND CHEMICAL REQUIREMENTS FOR SELECTIVE ACTIVATION OF FFA2 VERSUS FFA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. researchgate.net [researchgate.net]

- 17. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

- 18. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Function of MOMBA

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-methylbenzoic acid (MOMBA) is a synthetic small molecule that acts as a selective orthosteric agonist for a specifically engineered G protein-coupled receptor (GPCR). This receptor, a Designer Receptor Exclusively Activated by Designer Drug (DREADD), is derived from the human free fatty acid receptor 2 (hFFA2). This compound exhibits no activity at the wild-type human FFA2, human FFA3, or mouse FFA2 receptors, making it a highly specific pharmacological tool for elucidating the physiological roles of hFFA2 receptor activation. Its primary biological activities include the G-protein-mediated inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, and the activation of phospholipase C, resulting in calcium mobilization. In preclinical models, these cellular actions translate to significant physiological effects, including the promotion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) secretion and a reduction in gastrointestinal transit time. This document provides a comprehensive overview of the biological activity, mechanism of action, and experimental data related to this compound.

Introduction

The study of G protein-coupled receptors has been significantly advanced by the development of chemogenetic tools such as DREADDs. These engineered receptors, inert to endogenous ligands, can be precisely controlled by synthetic molecules. This compound, in conjunction with the hFFA2-DREADD, provides a powerful system to dissect the specific downstream signaling pathways and physiological functions of the hFFA2 receptor, a key sensor of short-chain fatty acids produced by the gut microbiota. Understanding the specific actions of hFFA2 is of great interest for therapeutic areas including metabolic diseases and gastrointestinal disorders. This guide summarizes the current knowledge of this compound's biological functions, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.

Quantitative Data on this compound's Biological Activity

The following tables summarize the available quantitative data for the biological activity of this compound.

Table 1: In Vitro Activity of this compound

| Assay Description | Cell Line | Receptor | Parameter | Value | Reference |

| Inhibition of Forskolin-Stimulated cAMP Accumulation | HEK293 cells | hFFA2-DREADD | pEC₅₀ | 5.24 ± 0.16 | [1][2] |

| GLP-1 Release from Colonic Crypts | Primary mouse colonic crypts | hFFA2-DREADD | Concentration Range for Effect | 1 µM - 1 mM |

Table 2: In Vivo Activity of this compound

| Assay Description | Animal Model | Receptor | Parameter | Value | Reference |

| Reduction of Gut Transit Time | hFFA2-DREADD transgenic mice | hFFA2-DREADD | Dose-Response Data | Not available in the public domain. This compound has been shown to reduce gut transit, but specific dose-response data has not been published. |

Mechanism of Action and Signaling Pathways

This compound functions as a selective orthosteric agonist at the hFFA2-DREADD. Evidence suggests that this compound binds within the same pocket as short-chain fatty acids do at the wild-type FFA2 receptor. Site-directed mutagenesis studies have identified Arginine 180 as a key residue for the binding and function of orthosteric agonists like this compound at the hFFA2-DREADD.[2]

Upon binding, this compound activates the hFFA2-DREADD, which subsequently couples to and activates heterotrimeric G proteins of both the Gᵢ and G₀ families. This dual coupling initiates two primary signaling cascades:

-

Gᵢ Pathway: The activation of Gᵢ proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

G₀ Pathway: The activation of G₀ proteins stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

These signaling events are responsible for the observed downstream physiological effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and the information available in the cited literature.

In Vitro cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing the hFFA2-DREADD.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are transiently transfected with a plasmid encoding the hFFA2-DREADD using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

cAMP Measurement:

-

24-48 hours post-transfection, cells are harvested and seeded into 96-well plates.

-

The culture medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of this compound for 15 minutes.

-

Forskolin (a direct activator of adenylyl cyclase) is added to a final concentration of 10 µM to stimulate cAMP production, and the cells are incubated for a further 15 minutes at 37°C.

-

The reaction is terminated by lysing the cells.

-

Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit) according to the manufacturer's instructions.

-

Data are normalized to the forskolin-only control and fitted to a four-parameter logistic equation to determine the pEC₅₀.

-

Ex Vivo GLP-1 Release Assay from Colonic Crypts

This assay measures the ability of this compound to stimulate the release of GLP-1 from primary mouse colonic crypts.

-

Isolation of Colonic Crypts:

-

Colons are harvested from hFFA2-DREADD transgenic mice and washed with ice-cold PBS.

-

The colon is cut into small pieces and incubated in a chelating buffer (e.g., PBS with 30 mM EDTA and 1.5 mM DTT) to release the crypts from the surrounding tissue.

-

The suspension is filtered through a cell strainer to remove undigested tissue.

-

The isolated crypts are washed and resuspended in a stimulation buffer.

-

-

GLP-1 Release Measurement:

-

The crypt suspension is aliquoted into a 96-well plate.

-

Varying concentrations of this compound are added to the wells, and the plate is incubated at 37°C for 1-2 hours.

-

The plate is centrifuged, and the supernatant containing the released GLP-1 is collected.

-

The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data are expressed as the amount of GLP-1 released relative to the total protein content of the crypts.

-

In Vivo Gut Transit Assay

This assay measures the effect of this compound on the rate of gastrointestinal transit in mice.

-

Animal Preparation:

-

hFFA2-DREADD transgenic mice are fasted for a defined period (e.g., 4-6 hours) with free access to water.

-

This compound is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. Control animals receive the vehicle.

-

-

Transit Measurement:

-

At a specified time after this compound administration, a non-absorbable colored marker (e.g., 6% carmine (B74029) in 0.5% methylcellulose) is administered by oral gavage.

-

Mice are individually housed in clean cages without bedding and monitored for the excretion of the first colored fecal pellet.

-

The time from the administration of the marker to the appearance of the first colored pellet is recorded as the whole gut transit time.

-

Alternatively, at a fixed time point after marker administration, mice are euthanized, and the gastrointestinal tract is carefully excised. The distance traveled by the leading edge of the marker is measured and expressed as a percentage of the total length of the small intestine.

-

Conclusion

This compound is a highly selective and potent agonist for the engineered hFFA2-DREADD receptor. Its ability to activate both Gᵢ and G₀ signaling pathways provides a valuable tool for dissecting the physiological consequences of hFFA2 activation. The key biological functions identified to date, namely the stimulation of GLP-1 and PYY release and the reduction of gut transit time, highlight the potential of targeting the hFFA2 receptor for the treatment of metabolic and gastrointestinal disorders. Further research, particularly studies providing more detailed in vivo dose-response data, will be crucial for a more complete understanding of this compound's pharmacological profile and its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals working with this important chemogenetic tool.

References

Unraveling "MOMBA": A Multifaceted Term Across Scientific Disciplines

The term "MOMBA" does not correspond to a single, well-defined entity within the scientific literature, making a singular, in-depth technical guide on its "core" unfeasible. Initial investigations reveal that the term, or the similar and more common term "Mamba," is associated with a variety of distinct and unrelated scientific and technical subjects. This report aims to clarify the different contexts in which "Mamba" is used, highlighting the ambiguity of the initial query.

The diverse areas of research where "Mamba" is a relevant term include:

-

Deep Learning Architecture: In the field of artificial intelligence, Mamba represents a novel architecture that has emerged as a potential alternative to the widely used Transformer models.[1][2][3] This architecture, inspired by classical state space models (SSMs), offers a promising approach for building foundation models with near-linear scalability, addressing the computational inefficiency of Transformers on long sequences.[1][2][3]

-

Venom and Toxinology: The venom of the black mamba snake (Dendroaspis polylepis) is a subject of pharmacological and toxicological research.[4][5] Studies have focused on specific toxins, such as MT alpha and MT beta, and their mechanisms of interaction with muscarinic acetylcholine (B1216132) receptors.[4] These toxins are investigated for their potential as research tools and for understanding the physiological effects of snakebites.

-

Synthetic Cannabinoids: "Mamba" or "Black Mamba" is a street name for a class of synthetic cannabinoids, which are man-made drugs designed to mimic the effects of THC, the psychoactive component of cannabis.[6][7][8][9] These substances are often more potent and dangerous than natural cannabis and are a subject of public health and forensic science research.[6][7][8][9][10]

-

Scientific Software and Methodologies:

-

MAMBA (Multi-pAradigM voxel-Based Analysis): This is a MATLAB-based toolbox for performing voxel-based analysis in medical imaging and radiation oncology research.[11] It provides tools for statistical modeling and inference on imaging data.[11]

-

MAMBA (Metabolic Adjustment via Multiomic Blocks Aggregation): This is a computational approach for integrating semi-quantitative metabolomic data with other omics data in constraint-based modeling of metabolic networks.[12]

-

-

Genetics and Developmental Biology: The mafba gene has been identified as a crucial downstream transcriptional effector of Vegfc signaling, essential for the development of the lymphatic vasculature in zebrafish embryos.[13]

Given the lack of a singular, universally recognized scientific entity or concept referred to as "this compound," it is not possible to provide a cohesive technical guide with quantitative data, experimental protocols, and signaling pathways as requested. The term's meaning is highly dependent on the specific scientific domain. Further clarification on the intended subject is necessary to proceed with a detailed literature review.

References

- 1. [2408.01129] A Survey of Mamba [arxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. [2312.00752] Mamba: Linear-Time Sequence Modeling with Selective State Spaces [arxiv.org]

- 4. Kinetic evidence for different mechanisms of interaction of black mamba toxins MT alpha and MT beta with muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Black mamba - Wikipedia [en.wikipedia.org]

- 6. The facts about ‘Mamba’ - Wrexham Council News [news.wrexham.gov.uk]

- 7. Black Mamba Drug: Risks, Effects, and Addiction Treatment [detoxplusuk.com]

- 8. hansard.parliament.uk [hansard.parliament.uk]

- 9. weleveluptx.com [weleveluptx.com]

- 10. Synthetic cannabinoid “Black Mamba” infidelity in patients presenting for emergency stabilization in Colorado: a P SCAN Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Technical note: MAMBA-Multi-pAradigM voxel-Based Analysis: A computational cookbot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mafba is a downstream transcriptional effector of Vegfc signaling essential for embryonic lymphangiogenesis in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

Early studies on MOMBA effects

- 1. What does this compound stand for? [abbreviations.com]

- 2. This compound | people | Britannica [britannica.com]

- 3. aps.anl.gov [aps.anl.gov]

- 4. Effects of muscarinic toxins MT2 and MT7, from green mamba venom, on m1, m3 and m5 muscarinic receptors expressed in Ch… [ouci.dntb.gov.ua]

- 5. biorxiv.org [biorxiv.org]

- 6. youtube.com [youtube.com]

- 7. An Empirical Study of Mamba-based Language Models | alphaXiv [alphaxiv.org]

Unlocking the Gut-Brain Axis: A Technical Guide to MOMBA, a Selective hFFA2-DREADD Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate communication network between the gut microbiome and the host, short-chain fatty acids (SCFAs) have emerged as pivotal signaling molecules. These microbial metabolites, primarily acetate, propionate, and butyrate, exert their effects through G protein-coupled receptors, notably Free Fatty Acid Receptor 2 (FFA2) and 3 (FFA3). Dissecting the specific roles of these closely related receptors has been a significant challenge in the field. The development of chemogenetic tools, specifically Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), has provided a powerful approach to overcome this hurdle.

This technical guide focuses on MOMBA (4-Methoxy-3-methylbenzoic acid) , a recently identified and highly selective orthosteric agonist for an engineered human FFA2 (hFFA2)-DREADD.[1] Critically, this compound exhibits no activity at wild-type human or mouse FFA2 and FFA3 receptors, making it an invaluable tool for the precise investigation of FFA2-mediated signaling pathways in vitro and in vivo.[1][2] This guide will provide an in-depth overview of this compound's mechanism of action, quantitative data on its activity, detailed experimental protocols for its application, and a discussion of potential research areas that can be explored using this novel agonist.

Mechanism of Action: Selective Activation of hFFA2-DREADD Signaling

This compound functions as a selective agonist at the engineered hFFA2-DREADD, which is a modified G protein-coupled receptor (GPCR). The activation of hFFA2-DREADD by this compound initiates downstream signaling cascades through the coupling to heterotrimeric G proteins. Experimental evidence primarily points towards the involvement of Gq and Gi protein families.

In sensory neurons, such as those in the dorsal root and nodose ganglia, this compound has been shown to induce a robust increase in intracellular calcium ([Ca2+]i).[3] This effect is mediated through the Gq pathway, which involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This Gq-mediated calcium mobilization is a key signaling event in neuronal activation.[3]

Furthermore, in other cellular contexts, FFA2 activation is known to couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] This dual coupling to both Gq and Gi pathways allows for a diverse range of cellular responses to FFA2 activation.

Below is a diagram illustrating the signaling pathway of this compound upon binding to the hFFA2-DREADD receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity at the hFFA2-DREADD receptor.

| Parameter | Value | Cell Type/System | Reference |

| pEC50 (cAMP inhibition) | 5.24 ± 0.16 | Flp-In T-REx 293 cells expressing hFFA2-DREADD | [4] |

| Comparison pEC50 (Sorbic Acid) | 4.77 ± 0.15 | Flp-In T-REx 293 cells expressing hFFA2-DREADD | [4] |

| GLP-1 Release | Concentration-dependent increase | Isolated colonic crypts from hFFA2-DREADD-HA mice | [1][3] |

| PYY Release | Concentration-dependent increase | Intact colon from hFFA2-DREADD-HA mice | [1][3] |

| Intracellular Ca2+ Mobilization | Gq-mediated increase | Isolated dorsal root and nodose ganglion cells from hFFA2-DREADD-HA mice | [3] |

| In Vivo Gut Transit | Increased transit time | hFFA2-DREADD-HA mice | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate hFFA2-DREADD function.

In Vivo Gut Transit Time Measurement in Mice

This protocol is adapted from established methods for measuring whole gut transit time in mice.[1][2][3][4][5]

Materials:

-

hFFA2-DREADD transgenic mice and wild-type littermate controls.

-

This compound.

-

Vehicle solution (e.g., drinking water or 0.5% methylcellulose).

-

Carmine (B74029) red dye (6% w/v in vehicle) or other non-absorbable colored marker.

-

Oral gavage needles.

-

Individual housing cages with white bedding for easy observation of colored feces.

Procedure:

-

Animal Acclimation: Acclimate mice to individual housing for at least 24 hours before the experiment. Provide ad libitum access to food and water.

-

This compound Administration: Administer this compound to the experimental group. This can be done through drinking water over a period of time or as a single oral gavage, depending on the experimental design. The control group should receive the vehicle solution.

-

Marker Administration: At the start of the transit measurement, administer a single oral gavage of the carmine red dye solution (typically 200 µL per mouse). Record the exact time of gavage for each mouse.

-

Observation: House the mice individually in cages with white bedding. Monitor the mice continuously or at frequent intervals (e.g., every 15 minutes) for the first appearance of a red-colored fecal pellet.

-

Data Recording: Record the time of the first appearance of the red pellet for each mouse. The whole gut transit time is calculated as the time difference between the gavage of the carmine red dye and the appearance of the first red fecal pellet.

-

Data Analysis: Compare the whole gut transit times between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Ex Vivo Colonic Crypt Isolation and Hormone Release Assay

This protocol describes the isolation of colonic crypts and the subsequent measurement of Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY) release upon stimulation with this compound.[6][7][8][9][10]

Materials:

-

hFFA2-DREADD-HA transgenic mice.

-

Cold PBS (Phosphate-Buffered Saline).

-

Gentle Cell Dissociation Reagent or EDTA-based dissociation buffer.

-

DMEM (Dulbecco's Modified Eagle Medium) with 1% BSA (Bovine Serum Albumin).

-

This compound.

-

Positive control (e.g., IBMX).

-

ELISA kits for GLP-1 and PYY.

-

70 µm cell strainer.

Procedure:

-

Tissue Harvest: Euthanize the mouse and dissect the colon. Flush the colon with cold PBS to remove fecal content.

-

Tissue Preparation: Open the colon longitudinally and cut it into small pieces (approximately 5 mm).

-

Crypt Isolation:

-

Wash the tissue pieces several times with cold PBS.

-

Incubate the tissue in a chelating agent-based dissociation buffer (e.g., Gentle Cell Dissociation Reagent or PBS with EDTA) on a rocking platform at 4°C to release the crypts from the underlying mesenchyme.

-

After incubation, vigorously shake the tube to release the crypts.

-

Filter the suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the filtrate to pellet the isolated crypts.

-

-

Hormone Release Assay:

-

Resuspend the crypt pellet in DMEM with 1% BSA.

-

Aliquot the crypt suspension into a 24-well plate.

-

Add different concentrations of this compound, vehicle control, and a positive control (e.g., IBMX) to the wells.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

-

Sample Collection and Analysis:

-

After incubation, centrifuge the plate to pellet the crypts.

-

Collect the supernatant from each well.

-

Measure the concentration of GLP-1 and PYY in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the hormone release to the total protein content of the crypts in each well. Compare the hormone release in response to this compound with the vehicle control.

β-Arrestin-2 Recruitment Assay using BRET

This protocol outlines a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin-2 to the hFFA2-DREADD receptor upon this compound stimulation.[11][12][13][14][15]

Materials:

-

HEK293 cells.

-

Expression plasmids for hFFA2-DREADD fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Transfection reagent.

-

BRET substrate (e.g., coelenterazine (B1669285) h).

-

This compound.

-

96-well white microplates.

-

Plate reader capable of measuring BRET.

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Co-transfect the cells with the hFFA2-DREADD-Rluc and YFP-β-arrestin-2 plasmids using a suitable transfection reagent.

-

Plate the transfected cells into a 96-well white microplate.

-

-

Assay Performance:

-

24-48 hours post-transfection, replace the culture medium with a buffer suitable for the BRET assay.

-

Add the BRET substrate (coelenterazine h) to each well and incubate for a few minutes in the dark.

-

Measure the baseline BRET signal using a plate reader that can sequentially or simultaneously measure the light emission from the donor (Rluc) and the acceptor (YFP).

-

Add different concentrations of this compound or vehicle control to the wells.

-

-

Data Acquisition:

-

Immediately after adding the agonist, measure the BRET signal kinetically over time or as an endpoint measurement after a specific incubation period.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Subtract the baseline BRET ratio from the agonist-induced BRET ratio to obtain the net BRET signal.

-

Plot the net BRET signal as a function of this compound concentration to generate a dose-response curve and determine the pEC50.

-

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.[16][17][18][19][20]

Materials:

-

Primary neurons (e.g., from dorsal root ganglia of hFFA2-DREADD-HA mice) or a suitable cell line expressing hFFA2-DREADD.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or another physiological buffer.

-

This compound.

-

Positive control (e.g., ATP).

-

Fluorescence microscope or a plate reader with fluorescence detection capabilities.

Procedure:

-

Cell Preparation: Culture the cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.

-

Dye Loading:

-

Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (to aid in dye solubilization) in HBSS.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester.

-

-

Calcium Measurement:

-

Place the coverslip with loaded cells on the stage of a fluorescence microscope or the plate in a plate reader.

-

Acquire a baseline fluorescence reading. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and measuring emission at a single wavelength (e.g., 510 nm). For single-wavelength dyes like Fluo-4, excite at ~494 nm and measure emission at ~516 nm.

-

Add this compound or a positive control to the cells while continuously recording the fluorescence.

-

-

Data Analysis:

-

For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration.

-

For single-wavelength dyes, express the change in fluorescence as a ratio over the baseline fluorescence (F/F0).

-

Plot the change in fluorescence ratio or intensity over time to visualize the calcium transient.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on enteroendocrine hormone release from isolated colonic crypts.

Potential Research Areas for this compound

The high selectivity of this compound for the hFFA2-DREADD receptor opens up numerous avenues for research, particularly in elucidating the precise physiological roles of FFA2.

-

Gut-Brain Axis Communication: this compound can be used in hFFA2-DREADD transgenic animals to investigate the role of FFA2 in gut-to-brain signaling. This includes studying the activation of vagal and spinal afferent neurons, and its impact on central nervous system functions, such as appetite regulation, mood, and pain perception.

-

Metabolic Regulation: The ability of this compound to stimulate the release of incretin (B1656795) hormones like GLP-1 makes it a valuable tool for studying the role of FFA2 in glucose homeostasis and insulin (B600854) sensitivity. Research could focus on the therapeutic potential of targeting FFA2 for metabolic disorders such as type 2 diabetes and obesity.

-

Gastrointestinal Motility: By selectively activating FFA2 in the gut, researchers can dissect its specific contribution to the regulation of gastric emptying, small intestinal transit, and colonic motility. This could provide insights into the pathophysiology of motility disorders like irritable bowel syndrome (IBS).

-

Immune Modulation: FFA2 is expressed on various immune cells, including neutrophils and monocytes. This compound can be used in models with cell-type-specific expression of hFFA2-DREADD to explore the role of FFA2 in modulating inflammatory responses in the gut and other tissues.

-

Drug Discovery and Development: While this compound itself is a tool compound for a non-native receptor, the hFFA2-DREADD system can be used as a highly specific screening platform to identify novel small molecules that modulate wild-type FFA2 activity. This could accelerate the development of new therapeutics targeting FFA2.

Conclusion

This compound represents a significant advancement in the toolset available to researchers studying the physiological functions of the short-chain fatty acid receptor FFA2. Its high selectivity for the engineered hFFA2-DREADD receptor allows for unprecedented precision in activating FFA2-mediated signaling pathways, both in vitro and in vivo. This technical guide provides a comprehensive overview of this compound, from its mechanism of action to detailed experimental protocols and future research directions. By leveraging this powerful chemogenetic tool, the scientific community is poised to make significant strides in understanding the multifaceted roles of FFA2 in health and disease, particularly in the context of the gut-brain axis and metabolic regulation.

References

- 1. Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of gastrointestinal and colonic transit in mice [protocols.io]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. mmpc.org [mmpc.org]

- 5. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stemcell.com [stemcell.com]

- 7. Three-dimensional culture of murine colonic crypts to study intestinal stem cell function ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. Intestinal Crypt Organoids as Experimental Models - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

- 17. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. agilent.com [agilent.com]

An In-depth Technical Guide to the Homologs and Analogs of Mamba Venom Toxins

Disclaimer: The term "MOMBA" does not correspond to a recognized specific drug or compound in publicly available scientific literature and databases. This guide proceeds under the assumption that the query may be a misnomer for toxins derived from the venom of Mamba snakes (Dendroaspis species). These toxins are potent and highly specific pharmacological agents that have been invaluable in neurobiological research. This whitepaper provides a detailed overview of the major families of mamba venom toxins, their homologs, and analogs, with a focus on their mechanisms of action, quantitative data, and experimental methodologies.

Introduction to Mamba Venom Toxins

Venom from snakes of the Dendroaspis genus, commonly known as mambas, is a complex mixture of bioactive peptides and proteins. These toxins have evolved to target key physiological processes in prey, primarily the nervous and cardiovascular systems. Their high specificity for various ion channels and receptors has made them indispensable tools for researchers and a source of inspiration for drug development. This guide will focus on four major families of mamba venom toxins:

-

Dendrotoxins: Modulators of voltage-gated potassium channels.

-

Muscarinic Toxins: Ligands for muscarinic acetylcholine (B1216132) receptors.

-

Fasciculins: Inhibitors of acetylcholinesterase.

-

Calciseptine and Calcicludine: Blockers of voltage-gated calcium channels.

Dendrotoxins: Modulators of Voltage-Gated Potassium Channels

Dendrotoxins are a family of small proteins that act as potent blockers of certain subtypes of voltage-gated potassium channels (Kv), particularly those of the Kv1 subfamily (Kv1.1, Kv1.2, and Kv1.6). By inhibiting these channels, dendrotoxins prolong the duration of the action potential in presynaptic nerve terminals, leading to an increase in neurotransmitter release.[1][2][3]

Homologs and Analogs

Several dendrotoxins have been isolated from different mamba species, each with a slightly different selectivity profile. These can be considered as natural homologs.

-

α-dendrotoxin (from the Eastern green mamba, Dendroaspis angusticeps) blocks Kv1.1, Kv1.2, and Kv1.6 channels in the low nanomolar range.[1][4]

-

Toxin I and Toxin K (from the black mamba, Dendroaspis polylepis) also target Kv1 channels. Toxin K is particularly potent and selective for Kv1.1 channels.[1][4]

Analogs of dendrotoxins have been created through site-directed mutagenesis to probe the structure-activity relationships that determine their binding affinity and selectivity.[4][5]

Quantitative Data: Binding Affinities of Dendrotoxins

The following table summarizes the binding affinities of various dendrotoxins for different Kv channel subtypes.

| Toxin | Channel Subtype | Affinity (Kd or IC50) | Reference |

| α-dendrotoxin | Kv1.1 | ~1 nM | [1] |

| α-dendrotoxin | Kv1.2 | ~3 nM | [1] |

| α-dendrotoxin | Kv1.6 | ~1.5 nM | [1] |

| Toxin K | Kv1.1 | ~30 pM | [1] |

Experimental Protocols

The activity of dendrotoxins on Kv channels is commonly assessed using electrophysiological techniques, such as the patch-clamp method, on cells expressing the channel of interest.[6][7]

Protocol Outline:

-

Cell Preparation: Utilize a cell line (e.g., HEK293) stably expressing the desired Kv channel subtype.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

-

Voltage Protocol: Apply a voltage step protocol to elicit potassium currents through the Kv channels.

-

Toxin Application: Perfuse the cell with a solution containing the dendrotoxin at various concentrations.

-

Data Analysis: Measure the reduction in the potassium current amplitude at each toxin concentration to determine the IC50 value.[6]

Signaling Pathways and Workflows

The primary effect of dendrotoxins is the enhancement of neurotransmitter release due to the blockade of presynaptic potassium channels.

Muscarinic Toxins: Selective Ligands for Muscarinic Acetylcholine Receptors

Muscarinic toxins (MTs) are a group of "three-finger" toxins that bind with high affinity and selectivity to different subtypes of muscarinic acetylcholine receptors (mAChRs).[8] These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions.

Homologs and Analogs

Different mamba venoms contain a variety of muscarinic toxins with distinct selectivity profiles for the five mAChR subtypes (M1-M5).

-

MT1 and MT2 (from Dendroaspis angusticeps) are selective for M1 and M4 receptors.[8][9]

-

MT7 (from Dendroaspis angusticeps) is highly selective for the M1 receptor.[10]

Structure-activity relationship studies have been conducted by modifying the amino acid sequence of these toxins to alter their receptor selectivity.[11]

Quantitative Data: Binding Affinities of Muscarinic Toxins

The following table summarizes the inhibition constants (Ki) of various muscarinic toxins for different mAChR subtypes.

| Toxin | Receptor Subtype | Affinity (Ki) | Reference |

| MT2 | M1 | 630 nM | [8] |

| MT2 | M4 | 1900 nM | [8] |

| MT1 | α2B-adrenoceptor | 2.3 nM (IC50) | [10] |

| MT3 | M4 | 1-10 nM (IC50) | [10] |

| MT3 | α1A-adrenoceptor | 1-10 nM (IC50) | [10] |

Experimental Protocols

The binding affinity of muscarinic toxins to mAChR subtypes is typically determined using a competitive radioligand binding assay.[10][12][13]

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing a specific mAChR subtype.

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the muscarinic toxin.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the toxin concentration to calculate the IC50, which can then be converted to a Ki value.[14]

Signaling Pathways

Muscarinic receptors couple to different G proteins to initiate distinct intracellular signaling cascades.

References

- 1. Twenty years of dendrotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent studies on dendrotoxins and potassium ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dendrotoxins: snake toxins that block potassium channels and facilitate neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dendrotoxins: Structure-Activity Relationships and Effects on Potassium Ion Channels | Bentham Science [eurekaselect.com]

- 5. Structural features important for the biological activity of the potassium channel blocking dendrotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwyo.edu [uwyo.edu]

- 7. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Muscarinic toxin 2 - Wikipedia [en.wikipedia.org]

- 9. Effects of muscarinic toxins MT1 and MT2 from green mamba on different muscarinic cholinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adrenoceptor activity of muscarinic toxins identified from mamba venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and selectivity engineering of the M1 muscarinic receptor toxin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), often referred to by the non-standard acronym MOMBA, is a naturally occurring organic compound with significant applications in the pharmaceutical, flavor, and fragrance industries. It serves as a key starting material for the synthesis of various more complex molecules. This document provides a detailed standard protocol for the laboratory-scale synthesis of syringaldehyde, primarily focusing on the well-established route from vanillin (B372448).

Principle of Synthesis

The most common and high-yielding synthetic route to syringaldehyde involves a two-step process starting from the readily available precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde). The synthesis proceeds via:

-

Electrophilic Halogenation: The aromatic ring of vanillin is first activated by the hydroxyl group, directing electrophilic substitution to the position ortho to the hydroxyl group and meta to the aldehyde. This results in the formation of 5-halovanillin (either 5-bromo- or 5-iodovanillin).

-

Nucleophilic Aromatic Substitution (Methoxylation): The halogen atom on the 5-halovanillin is then substituted with a methoxy (B1213986) group using sodium methoxide (B1231860). This reaction is typically catalyzed by a copper salt in a process analogous to the Ullmann condensation.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of syringaldehyde from vanillin.

| Step | Starting Material | Reagents | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 1. Bromination | Vanillin | Bromine | - | Methanol (B129727) | <20°C, 1 hr | 5-Bromovanillin (B1210037) | 95 | [1] |

| 1. Iodination | Vanillin | Iodine, HIO₃ | H₂SO₄ | 50% aq. Ethanol | 65-70°C, 2.5 hrs | 5-Iodovanillin (B1580916) | 95 | [2] |

| 2. Methoxylation (from 5-Bromovanillin) | 5-Bromovanillin | Sodium methoxide | Cuprous chloride | DMF | Reflux, 4.5 hrs | Syringaldehyde | 91 | [1][3] |

| 2. Methoxylation (from 5-Iodovanillin) | 5-Iodovanillin | Sodium methoxide | Copper powder | Anhydrous Methanol | 124-128°C, 1 hr (in autoclave) | Syringaldehyde | >95 | [4][5] |

Experimental Protocols

Part 1: Synthesis of 5-Halovanillin

Option A: Synthesis of 5-Bromovanillin [1][3]

Materials:

-

Vanillin

-

Methanol

-

Bromine

-

Water

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath (0°C), dissolve vanillin (e.g., 15.2 g, 0.1 mol) in methanol (100 mL).

-

Slowly add bromine (e.g., 17.6 g, 0.11 mol) to the stirred solution over 30 minutes, ensuring the temperature remains below 20°C.

-

After the addition is complete, continue stirring the mixture at room temperature for 1 hour.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

To the warm concentrated solution, add water (200 mL) over 20 minutes to precipitate the product.

-

Cool the mixture in an ice bath for 1 hour to complete crystallization.

-

Collect the solid product by suction filtration, wash with cold 50% aqueous methanol, and then with cold water.

-

Dry the product in a vacuum oven at 35°C overnight. A yield of approximately 95% is expected.

Option B: Synthesis of 5-Iodovanillin [2]

Materials:

-

Vanillin

-

Ethanol (95%)

-

Iodine

-

Iodic acid (HIO₃)

-

Sulfuric acid (concentrated)

-

Sodium bisulfite solution

Procedure:

-

In a flask, dissolve vanillin (e.g., 30.4 g, 0.2 mol) in 100 mL of 95% ethanol.

-

In a separate beaker, prepare a solution of iodine (25.4 g, 0.1 mol) and iodic acid (10.5 g, 0.06 mol) in 100 mL of water.

-

Add the iodine-iodic acid solution to the vanillin solution with stirring.

-

Add 2.5 mL of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to 65-70°C with stirring for approximately 2.5 hours, at which point the iodine color should disappear.

-

Cool the reaction mixture and add a small amount of sodium bisulfite solution to destroy any remaining iodine.

-

The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry. A yield of up to 95% can be achieved.

Part 2: Synthesis of Syringaldehyde from 5-Halovanillin

Option A: From 5-Bromovanillin [1][3]

Materials:

-

5-Bromovanillin

-

Sodium methoxide

-

Cuprous chloride

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate (B1210297)

-

Brine (15%)

Procedure:

-

To a stirred suspension of 5-bromovanillin (e.g., 23.1 g, 0.1 mol) and cuprous chloride (1.0 g, 0.01 mol) in anhydrous DMF (50 mL), add a solution of sodium methoxide (e.g., 21.6 g, 0.4 mol) in methanol (50 mL).

-

Heat the mixture to reflux and maintain for 4.5 hours.

-

Cool the reaction mixture to 60°C and remove the DMF under vacuum.

-

To the residue, add 100 mL of 15% brine and stir at 50°C for 30 minutes.

-

Cool the mixture to 0°C and slowly acidify with concentrated hydrochloric acid until the pH is acidic.

-

Continue stirring at room temperature for 1 hour to precipitate the crude product.

-

Collect the solid by filtration and wash with cold water until the filtrate is neutral.

-

Extract the crude product with warm ethyl acetate (5 x 50 mL).

-

Combine the ethyl acetate extracts and evaporate the solvent to yield syringaldehyde. A yield of approximately 91% is expected.

Option B: From 5-Iodovanillin [4][5]

Materials:

-

5-Iodovanillin

-

Sodium

-

Anhydrous methanol

-

Copper powder catalyst

-

Hydrochloric acid

Procedure:

-

Prepare a sodium methoxide solution by carefully dissolving sodium metal (e.g., 10.4 g) in anhydrous methanol (250 mL).

-

In a rocking autoclave or a suitable pressure vessel, combine the sodium methoxide solution, 5-iodovanillin (13.0 g), and copper powder catalyst (12.8 g).

-

Heat the mixture to 124-128°C for one hour.

-

After cooling, dilute the reaction product with water (500 mL) and filter to remove the copper catalyst.

-

Acidify the filtrate with hydrochloric acid. Any unreacted 5-iodovanillin will precipitate and should be removed by filtration.

-

Extract the filtrate with chloroform (5 x 200 mL).

-

Evaporate the chloroform to obtain the crude syringaldehyde. A yield of over 95% is reported under these conditions.[4][5]

Part 3: Purification of Syringaldehyde

Method: Recrystallization [6]

-

The crude syringaldehyde obtained from the synthesis can be purified by recrystallization.

-

A suitable solvent for recrystallization is water or a mixture of chloroform and a non-polar solvent like Skellysolve C or petroleum ether.[2][6]

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry.

-

The melting point of pure syringaldehyde is 110-113°C.[7][8]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of syringaldehyde from vanillin.

Chemical Reaction Pathway

Caption: Chemical reaction pathway for syringaldehyde synthesis from vanillin.

References

- 1. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]

- 7. Syringaldehyde - Wikipedia [en.wikipedia.org]

- 8. シリンガアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]